molecular formula C9H11O3P B14761017 2-Phenoxy-1,3,2-dioxaphosphinane CAS No. 1078-57-5

2-Phenoxy-1,3,2-dioxaphosphinane

Cat. No.: B14761017
CAS No.: 1078-57-5
M. Wt: 198.16 g/mol
InChI Key: PAHSFPBHXSPPRG-UHFFFAOYSA-N
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Description

2-Phenoxy-1,3,2-dioxaphosphinane is a specialized six-membered heterocyclic compound of significant interest in synthetic and medicinal chemistry research. This organophosphorus reagent features a phosphorus center integrated into a 1,3,2-dioxaphosphinane ring system, which is structurally characterized by two oxygen atoms and a phenoxy substituent. Its primary research value lies in its role as a key synthetic intermediate or precursor for the development of more complex phosphorus-containing molecules. Researchers utilize this and related dioxaphosphinane structures to synthesize novel compounds for various applications, including the creation of phosphonated hydrazones. Such derivatives are subsequently subjected to in silico molecular docking studies to evaluate their potential as inhibitors for enzymes like Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE), which are relevant targets in Alzheimer's disease research . The structural motif of the 1,3,2-dioxaphosphinane ring is also valuable in the exploration of flame-retardant chemistries. While specific mechanisms of action for this exact compound require further investigation, phosphorus-containing compounds broadly function through gas-phase inhibition; upon thermal decomposition, they can generate PO• radicals that scavenge highly reactive H• and OH• radicals in the flame, thereby suppressing combustion . The compound's reactivity is defined by the phosphorus atom within the ring, making it a versatile building block for constructing molecules with potential biological activity or for use in materials science. Researchers are advised to consult current scientific literature for the latest advancements involving this reagent. This product is strictly For Research Use Only.

Properties

CAS No.

1078-57-5

Molecular Formula

C9H11O3P

Molecular Weight

198.16 g/mol

IUPAC Name

2-phenoxy-1,3,2-dioxaphosphinane

InChI

InChI=1S/C9H11O3P/c1-2-5-9(6-3-1)12-13-10-7-4-8-11-13/h1-3,5-6H,4,7-8H2

InChI Key

PAHSFPBHXSPPRG-UHFFFAOYSA-N

Canonical SMILES

C1COP(OC1)OC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenoxy-1,3,2-dioxaphosphinane can be synthesized through the reaction of phenol with phosphorus trichloride (PCl₃) and a diol, such as 1,3-propanediol. The reaction typically involves heating the reactants in the presence of a base, such as pyridine, to facilitate the formation of the cyclic structure. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 2-Phenoxy-1,3,2-dioxaphosphinane may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxy-1,3,2-dioxaphosphinane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide.

    Substitution: It can participate in nucleophilic substitution reactions where the phenoxy group is replaced by other nucleophiles.

    Hydrolysis: The compound can hydrolyze in the presence of water or aqueous acids to form phosphoric acid derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

    Hydrolysis: Aqueous acids or bases can facilitate hydrolysis.

Major Products Formed

    Oxidation: Phosphine oxides.

    Substitution: Various substituted phosphinanes.

    Hydrolysis: Phosphoric acid derivatives.

Scientific Research Applications

2-Phenoxy-1,3,2-dioxaphosphinane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of 2-Phenoxy-1,3,2-dioxaphosphinane involves its ability to interact with various molecular targets through its phosphorus atom. The compound can form stable complexes with metal ions, which can influence catalytic processes. Additionally, its reactivity with nucleophiles and electrophiles makes it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Structural and Functional Insights

Substituent Effects on Reactivity: The phenoxy group in 2-Phenoxy-1,3,2-dioxaphosphinane imparts aromatic stability and enhances its suitability for electrophilic substitution reactions, enabling the synthesis of bioactive Mannich bases . In contrast, DMOCP’s chloro and dimethyl groups increase electrophilicity at phosphorus, making it a potent chlorinating agent . The erucyloxy chain in 2-Erucyloxy-1,3,2-dioxaphosphinane 2-oxide enhances lipophilicity, facilitating cell membrane penetration in drug delivery applications .

Synthetic Flexibility: DMOCP is synthesized under anhydrous conditions using POCl₃, emphasizing its role in moisture-sensitive reactions . 2-Phenoxy-1,3,2-dioxaphosphinane’s synthesis is optimized for scalability, as evidenced by its use in high-yield Mannich base preparations .

Biological vs. Industrial Applications: While 2-Phenoxy-1,3,2-dioxaphosphinane derivatives show antimicrobial activity (MIC values: 12.5–50 μg/mL) , DMOCP and Diisopropyl methylphosphonite are primarily industrial reagents for organophosphorus synthesis .

Physicochemical Properties

  • Melting Points: DMOCP has a higher melting point (97–102°C) due to its rigid, substituted ring , whereas 2-Phenoxy-1,3,2-dioxaphosphinane’s phenoxy group likely reduces crystallinity, though exact data are unreported.
  • Solubility: The erucyloxy derivative’s long alkyl chain renders it soluble in nonpolar solvents, contrasting with the polar hydroxy group in cP .

Q & A

Basic Research Questions

Q. What are the optimal synthetic protocols for preparing 2-Phenoxy-1,3,2-dioxaphosphinane derivatives?

  • Methodology :

Core Synthesis : React 1,3-propanediol with phosphorus oxychloride (POCl₃) in dry toluene under inert conditions, using triethylamine (TEA) as a catalyst. Maintain temperatures between 0–5°C to control exothermicity .

Derivatization : For substituted analogs (e.g., 2-erucyloxy derivatives), introduce acyl chlorides or alkyl halides during the cyclization step. Optimize stoichiometry to minimize side products .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from methanol/water mixtures. Monitor purity via ³¹P NMR (δ ~15–25 ppm) .

  • Key Data :

ParameterOptimal ConditionReference
Reaction Temperature0–5°C
CatalystTriethylamine
Purity Validation³¹P NMR (δ 18–22 ppm)

Q. How should researchers characterize 2-Phenoxy-1,3,2-dioxaphosphinane using spectroscopic techniques?

  • Methodology :

³¹P NMR : Primary tool for confirming phosphorous environment. Expect shifts between δ 15–25 ppm for cyclic phosphates. Anomalies may indicate ring strain or impurities .

¹H/¹³C NMR : Use 2D HSQC experiments to resolve overlapping signals. For stereoisomers (e.g., 4S vs. 4R derivatives), employ NOE difference spectroscopy .

X-ray Crystallography : Resolve ambiguous structures (e.g., diastereomer separation) using SHELXL for refinement. Check for twinning in high-symmetry space groups .

Advanced Research Questions

Q. How can contradictory antimicrobial activity data for 2-Phenoxy-1,3,2-dioxaphosphinane analogs be resolved?

  • Methodology :

Structure-Activity Relationship (SAR) : Compare minimum inhibitory concentrations (MICs) of derivatives with varying substituents (e.g., chlorophenyl vs. methyl groups). Use standardized assays (e.g., broth microdilution) .

Mechanistic Studies : Evaluate membrane permeability via fluorescent dye assays. Correlate with logP values to assess hydrophobicity-driven efficacy .

  • Data Contradictions :

  • Example : Substituted analogs (e.g., 2-chlorophenyl derivatives) show 4-fold higher MICs than methylated variants, suggesting steric hindrance limits target binding .

Q. What strategies are effective for studying intramolecular reaction mechanisms in 2-Phenoxy-1,3,2-dioxaphosphinane systems?

  • Methodology :

Kinetic Analysis : Monitor Michaelis-Arbusov reactions (e.g., intramolecular cyclization) via in situ ³¹P NMR. Track intermediate formation (e.g., phosphonate esters) .

Computational Modeling : Use Gaussian software to calculate transition-state energies. Validate with isotopic labeling (e.g., ¹⁸O) .

Q. How should crystallographic data discrepancies (e.g., twinning) be addressed during structure refinement?

  • Methodology :

Data Collection : Use high-resolution synchrotron data (≤1.0 Å) to resolve twinning. SHELXD is robust for structure solution in such cases .

Refinement : Apply the TWIN/BASF command in SHELXL to model twin domains. Verify with R-factor convergence (<5% difference between twin components) .

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